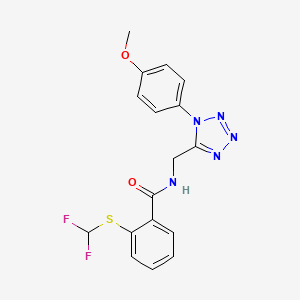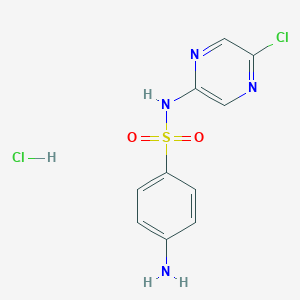
4-Amino-N-(5-Chlorpyrazin-2-yl)benzolsulfonamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is a heterocyclic compound with the molecular formula C10H10Cl2N4O2S and a molecular weight of 321.18 g/mol
Wissenschaftliche Forschungsanwendungen
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The lipophilicity of a compound plays a significant role in its absorption, distribution, metabolism, and excretion (adme) properties . Therefore, the lipophilicity of this compound could influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest. This can induce apoptosis in cancer cells, providing a potential therapeutic effect . .
Action Environment
The action, efficacy, and stability of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzenesulfonamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: Similar in structure but with a different position of the chlorine atom.
4-amino-2-chloropyridine: A chloroaminoheterocyclic compound with different applications.
(5-chloro-2-pyrazinyl)methanol: Another pyrazine derivative with distinct properties.
Uniqueness
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCMMIVQSIBOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
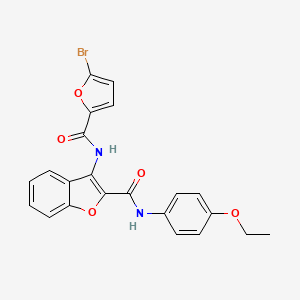
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
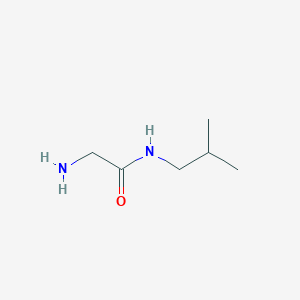
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
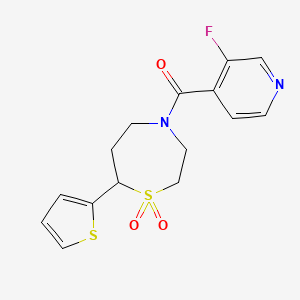
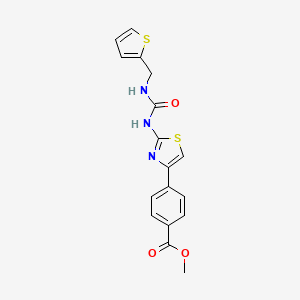
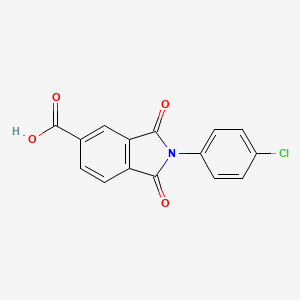
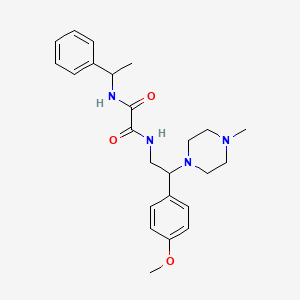
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2409435.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)

